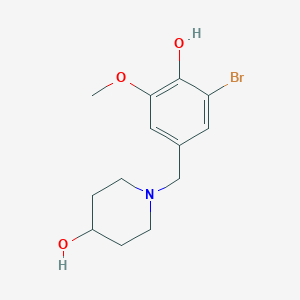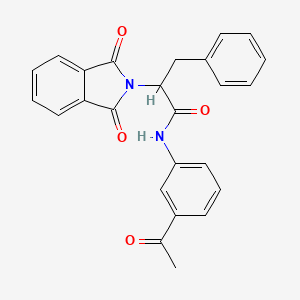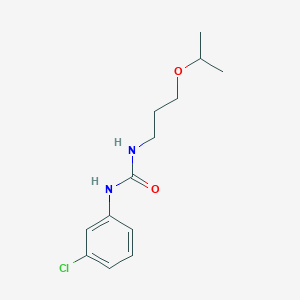
N-(4-methoxyphenyl)-N'-(4-propoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-N'-(4-propoxyphenyl)urea, also known as MPPU, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
N-(4-methoxyphenyl)-N'-(4-propoxyphenyl)urea acts as a selective antagonist of the mGluR5 receptor, which is involved in various neurological and psychiatric disorders. The mGluR5 receptor is widely distributed in the central nervous system and plays a crucial role in synaptic plasticity, learning, and memory. By blocking the mGluR5 receptor, MPU can modulate the activity of glutamate, the major excitatory neurotransmitter in the brain, and regulate synaptic function.
Biochemical and physiological effects:
N-(4-methoxyphenyl)-N'-(4-propoxyphenyl)urea has been shown to have a range of biochemical and physiological effects. It has been shown to improve cognitive function, reduce anxiety and depression-like behaviors, and decrease drug-seeking behavior in animal models. MPU has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
Advantages and Limitations for Lab Experiments
N-(4-methoxyphenyl)-N'-(4-propoxyphenyl)urea has several advantages for lab experiments. It is a highly selective antagonist of the mGluR5 receptor, which allows for precise modulation of glutamate signaling. MPU is also relatively stable and can be easily administered to animals. However, one limitation of MPU is its low solubility in water, which can make it challenging to administer in certain experimental paradigms.
List as many
Future Directions
As possible:
1. Further investigation of MPU's potential therapeutic applications in various neurological and psychiatric disorders.
2. Development of new analogs of MPU with improved pharmacokinetic properties.
3. Investigation of MPU's effects on other neurotransmitter systems.
4. Investigation of MPU's effects on synaptic plasticity and learning and memory.
5. Investigation of MPU's effects on neuroinflammation and oxidative stress.
6. Investigation of the long-term effects of MPU administration.
7. Investigation of MPU's potential use in combination with other drugs for the treatment of neurological and psychiatric disorders.
8. Investigation of MPU's potential use in the treatment of other conditions, such as chronic pain and epilepsy.
9. Investigation of the safety and tolerability of MPU in humans.
10. Investigation of the potential use of MPU as a diagnostic tool for neurological and psychiatric disorders.
Synthesis Methods
The synthesis of MPU involves the reaction of 4-methoxyaniline and 4-propoxyaniline with phosgene and subsequent reaction with ammonia. The final product is obtained after purification through recrystallization.
Scientific Research Applications
N-(4-methoxyphenyl)-N'-(4-propoxyphenyl)urea has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in the treatment of Fragile X Syndrome, a genetic disorder that causes intellectual disability and behavioral problems. MPU has also been studied for its potential use in the treatment of schizophrenia, depression, anxiety, and addiction.
properties
IUPAC Name |
1-(4-methoxyphenyl)-3-(4-propoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-3-12-22-16-10-6-14(7-11-16)19-17(20)18-13-4-8-15(21-2)9-5-13/h4-11H,3,12H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGUGJRYAQXAQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-allyl-N'-[4-(benzyloxy)phenyl]ethanediamide](/img/structure/B5168144.png)

![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2,4-dichlorobenzoate](/img/structure/B5168167.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B5168173.png)
![N-{4-[(cyclohexylcarbonyl)amino]-3-methoxyphenyl}-2-furamide](/img/structure/B5168175.png)
![2-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)benzoic acid](/img/structure/B5168179.png)

![2-{[2-(1-piperidinyl)-4-pyrimidinyl]amino}benzoic acid](/img/structure/B5168192.png)
![N-(2,5-difluorophenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5168214.png)
![3-benzyl-5-[3-(4-bromophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5168218.png)

